molecular formula C12H13NO4 B1672206 ISO-1 CAS No. 478336-92-4

ISO-1

Cat. No.: B1672206
CAS No.: 478336-92-4
M. Wt: 235.24 g/mol
InChI Key: AIXMJTYHQHQJLU-UHFFFAOYSA-N
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Description

Macrophage migration inhibitory factor (MIF) antagonist is a compound that inhibits the activity of MIF, a cytokine involved in various inflammatory and immune responses. MIF antagonists are being studied for their potential therapeutic applications in diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD), asthma, and certain types of cancer .

Scientific Research Applications

MIF antagonists have a wide range of scientific research applications, including:

    Chemistry: Studying the structure-activity relationship of MIF antagonists to design more potent inhibitors.

    Biology: Investigating the role of MIF in cellular processes and its inhibition in various cell lines.

    Medicine: Exploring the therapeutic potential of MIF antagonists in treating inflammatory diseases, cancer, and autoimmune disorders.

    Industry: Developing MIF antagonist-based drugs for clinical use

Biochemical Analysis

Biochemical Properties

ISO-1 interacts with the MIF, a pro-inflammatory cytokine that plays a crucial role in the regulation of immune responses . By inhibiting MIF, this compound can modulate the biochemical reactions involved in inflammation and cell proliferation .

Cellular Effects

This compound has been shown to exert anti-cancer effects on PANC-1 human pancreatic cells, inhibiting cell proliferation, migration, and invasion . It also suppresses tumor growth in xenograft mice models . These effects are likely due to the inhibition of MIF, which is known to promote tumor growth and metastasis.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of MIF, which leads to a decrease in the expression of various pro-inflammatory and pro-tumorigenic genes . This includes genes involved in cell proliferation, migration, and invasion, as well as genes that regulate the immune response .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings, particularly in relation to its anti-cancer effects . It has been shown to exert its effects in a time-dependent manner, with longer exposure to this compound leading to greater inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At a dose of 100 mg/kg for 7 days, this compound was found to be most effective in inhibiting tumor growth in a xenograft mouse model .

Transport and Distribution

Given its role as a MIF inhibitor, it is likely that it is transported to areas of the cell where MIF is active, such as the cytoplasm and the nucleus .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its role as a MIF inhibitor, it is likely localized to the same areas of the cell where MIF is active. MIF is known to be present in various parts of the cell, including the cytoplasm and the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the well-known MIF antagonists is (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, commonly referred to as ISO-1. The synthesis of this compound involves the following steps:

Industrial Production Methods: Industrial production of MIF antagonists typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: MIF antagonists undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-12(15)7-10-6-11(13-17-10)8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMJTYHQHQJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478336-92-4
Record name ISO-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478336924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISO-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFF3Z0V9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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